2-Amino-1-((S)-2-((isopropyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one
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Overview
Description
2-Amino-1-((S)-2-((isopropyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((S)-2-((isopropyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of Amino and Isopropyl Groups: Functional groups are introduced using reagents like amines and alkyl halides under controlled conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in stages.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-((S)-2-((isopropyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: As a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Active Sites: Inhibiting or activating enzymes.
Modulating Receptor Activity: Affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-((S)-2-((ethyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one
- 2-Amino-1-((S)-2-((propyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one
Uniqueness
The uniqueness of 2-Amino-1-((S)-2-((isopropyl(methyl)amino)methyl)piperidin-1-yl)propan-1-one lies in its specific functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity compared to similar compounds.
For precise and detailed information, consulting scientific literature and databases such as ChemSpider or PubChem would be essential.
Properties
Molecular Formula |
C13H27N3O |
---|---|
Molecular Weight |
241.37 g/mol |
IUPAC Name |
2-amino-1-[2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C13H27N3O/c1-10(2)15(4)9-12-7-5-6-8-16(12)13(17)11(3)14/h10-12H,5-9,14H2,1-4H3 |
InChI Key |
KAQCAABGQLDDHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CC1CCCCN1C(=O)C(C)N |
Origin of Product |
United States |
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